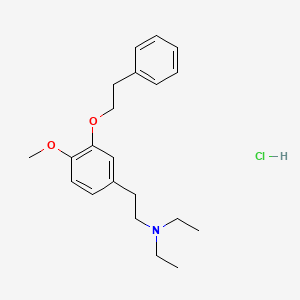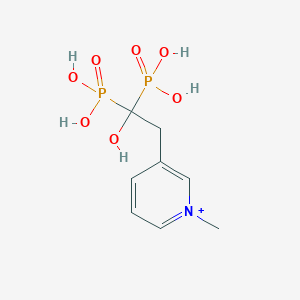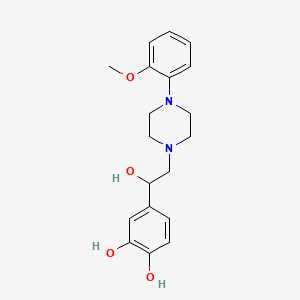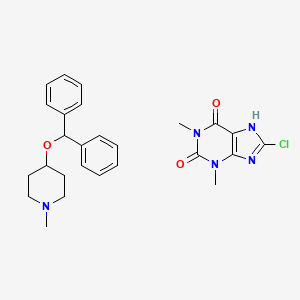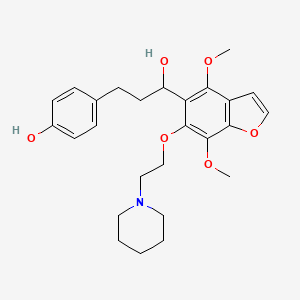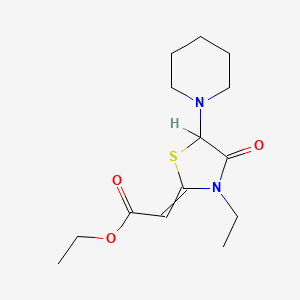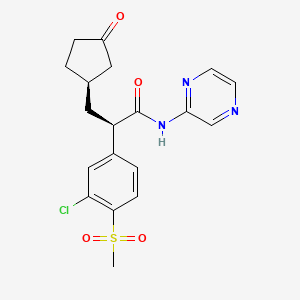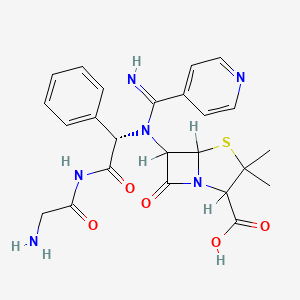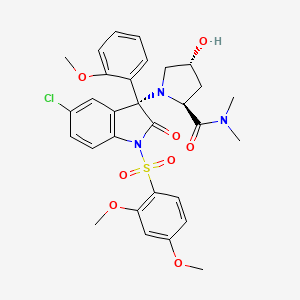
Nelivaptan
描述
Nelivaptan, also known by its developmental codename SSR-149,415, is a selective, orally active, non-peptide vasopressin receptor antagonist. It specifically targets the V1B subtype of vasopressin receptors. This compound was initially developed for the treatment of anxiety and depression but its development was halted in 2008 .
科学研究应用
尼利瓦坦主要因其对焦虑和抑郁症的潜在治疗作用而被用于科学研究。它已针对这些疾病进行了临床试验,尽管其开发已停止。 该化合物选择性拮抗 V1B 加压素受体的能力使其成为研究与压力相关疾病和下丘脑-垂体-肾上腺 (HPA) 轴相关的宝贵工具 .
作用机制
尼利瓦坦通过选择性结合并拮抗加压素受体的 V1B 亚型来发挥作用。这种作用抑制了加压素的作用,加压素是一种参与调节压力反应的神经肽。 通过阻断这些受体,尼利瓦坦可以减少促肾上腺皮质激素 (ACTH) 和其他与压力相关的激素的释放,从而可能减轻焦虑和抑郁症的症状 .
生化分析
Biochemical Properties
Nelivaptan functions as a vasopressin receptor antagonist, specifically targeting the V1B receptor subtype . It interacts with various enzymes, proteins, and other biomolecules, primarily inhibiting the binding of vasopressin to its receptor. This inhibition affects the hypothalamic-pituitary-adrenal (HPA) axis, reducing the release of adrenocorticotropic hormone (ACTH) and subsequently cortisol . The interaction of this compound with the V1B receptor is characterized by high affinity and selectivity, making it a potent antagonist in biochemical reactions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By blocking the V1B receptor, this compound influences cell signaling pathways, particularly those involving the HPA axis . This blockade results in decreased ACTH release from the pituitary gland, leading to reduced cortisol levels in the bloodstream . Additionally, this compound affects gene expression related to stress response and cellular metabolism, contributing to its anxiolytic and antidepressant effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the V1B receptor, preventing vasopressin from activating this receptor . This antagonistic action inhibits the downstream signaling pathways that lead to the release of ACTH from the pituitary gland . By blocking the V1B receptor, this compound reduces the stress-induced activation of the HPA axis, thereby modulating the body’s response to stress . This mechanism is crucial for its therapeutic effects in anxiety and depression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods In vitro and in vivo studies have demonstrated that this compound can sustain its antagonistic action on the V1B receptor, leading to prolonged reductions in ACTH and cortisol levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces ACTH and cortisol levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in metabolic processes and potential toxicity to specific organs . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the V1B receptor . The inhibition of this receptor affects the metabolic flux of hormones such as ACTH and cortisol . Additionally, this compound may interact with other enzymes and cofactors involved in the stress response and metabolic regulation . Understanding these metabolic pathways is crucial for elucidating the comprehensive effects of this compound on the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation are influenced by its interaction with the V1B receptor and other cellular components . The distribution of this compound within the body is essential for its therapeutic efficacy, as it needs to reach target tissues to exert its antagonistic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the V1B receptor . This localization is crucial for its activity and function, as it needs to be in proximity to the receptor to exert its antagonistic effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
尼利瓦坦的合成路线和反应条件涉及多个步骤,包括其核心结构的形成和随后的官能化。详细的合成路线是专有的,没有公开披露。工业生产方法通常会涉及使用优化反应条件进行大规模合成,以确保高收率和纯度。 这将包括诸如纯化、结晶和质量控制等步骤,以满足医药标准 .
化学反应分析
尼利瓦坦经历各种类型的化学反应,包括:
氧化: 这种反应可以改变尼利瓦坦中存在的官能团,可能会改变其药理性质。
还原: 还原反应可用于修饰化合物内的特定官能团。
取代: 常见的取代反应试剂包括卤素和其他亲核试剂,它们可以取代分子内的特定原子或基团。从这些反应形成的主要产物取决于所使用的具体条件和试剂.
相似化合物的比较
与尼利瓦坦相似的化合物包括其他加压素受体拮抗剂,例如:
巴洛瓦坦: 另一种选择性加压素受体拮抗剂。
SRX-246: 具有类似药理特性的化合物。
TS-121: 另一种 V1B 受体拮抗剂。尼利瓦坦在其对 V1B 受体亚型的特定选择性方面是独一无二的,这使其有别于其他可能针对多种受体亚型的加压素受体拮抗剂
属性
IUPAC Name |
(2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZWIIMWNEOGJ-WEWKHQNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047358 | |
| Record name | Nelivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439687-69-1 | |
| Record name | (2S,4R)-1-[(3R)-5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439687-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nelivaptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439687691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nelivaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nelivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 439687-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NELIVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TY57MQ4OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


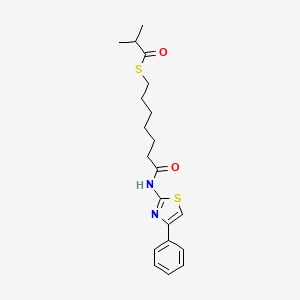
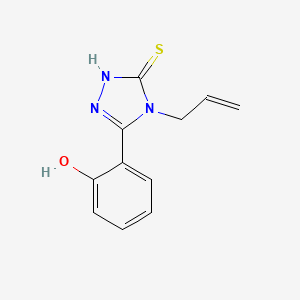
![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

